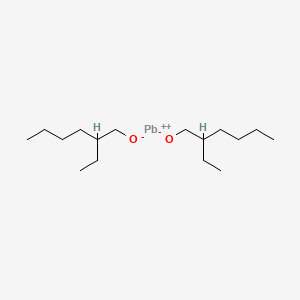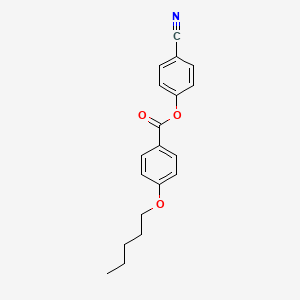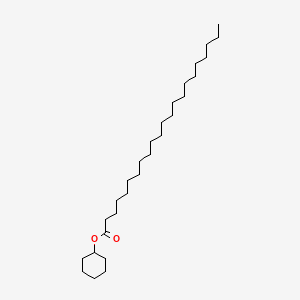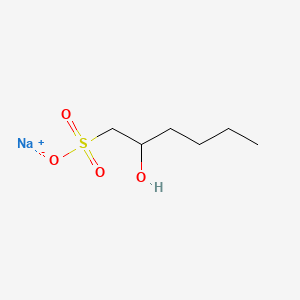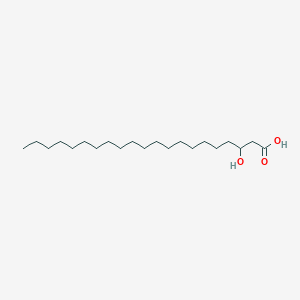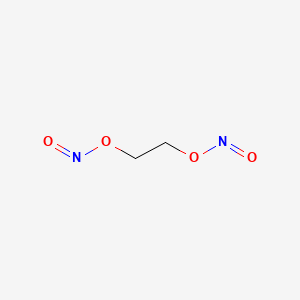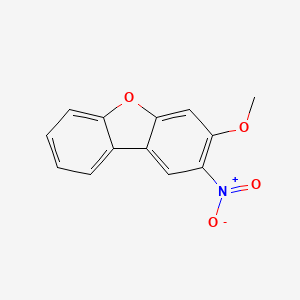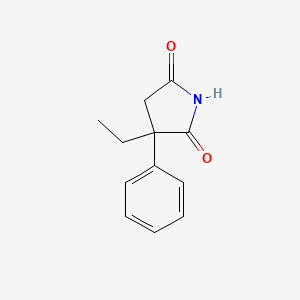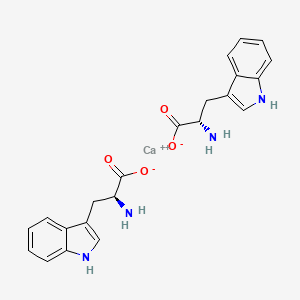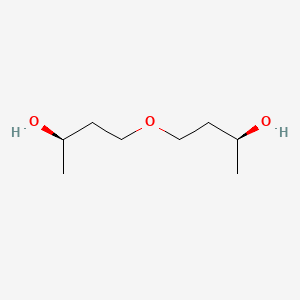
(R*,S*)-(1)-4,4'-Oxydibutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*,S*)-(1)-4,4’-Oxydibutan-2-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of two hydroxyl groups and an ether linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with an appropriate oxidizing agent to introduce the ether linkage. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the final product.
化学反応の分析
Types of Reactions
(R*,S*)-(1)-4,4’-Oxydibutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the ether linkage, which provide reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like sodium hydride or sodium methoxide are used to replace the hydroxyl groups with other functional groups.
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(R*,S*)-(1)-4,4’-Oxydibutan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive functional groups.
作用機序
The mechanism of action of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ether linkage allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the ether linkage.
Tetrahydrofuran: An ether compound with a similar ring structure but without hydroxyl groups.
2-Butanol: A secondary alcohol with a similar hydroxyl group but different structural arrangement.
Uniqueness
(R*,S*)-(1)-4,4’-Oxydibutan-2-ol is unique due to its combination of hydroxyl groups and an ether linkage, providing distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wider range of reactions and applications compared to its similar compounds.
特性
CAS番号 |
94109-56-5 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC名 |
(2R)-4-[(3S)-3-hydroxybutoxy]butan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3/t7-,8+ |
InChIキー |
AFSYRVDDZGJTIL-OCAPTIKFSA-N |
異性体SMILES |
C[C@H](CCOCC[C@H](C)O)O |
正規SMILES |
CC(CCOCCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


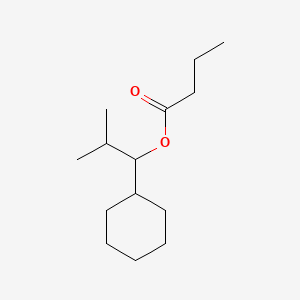
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
